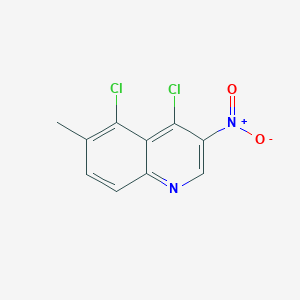

4,5-Dichloro-6-methyl-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

4,5-dichloro-6-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-5-2-3-6-8(9(5)11)10(12)7(4-13-6)14(15)16/h2-4H,1H3 |

InChI Key |

MVYOFSZWMGMTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4,5 Dichloro 6 Methyl 3 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopic Analysis

Detailed ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons of 4,5-dichloro-6-methyl-3-nitroquinoline, are not available in the searched literature.

¹³C NMR Spectroscopic Analysis

Specific ¹³C NMR chemical shift values for the carbon atoms of the quinoline (B57606) core, the methyl group, and the carbons bearing the chloro and nitro substituents of this compound could not be located.

Two-Dimensional NMR Techniques

Information regarding the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the complete structural assignment of this compound is not present in the available resources.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR absorption frequencies corresponding to the vibrational modes of the functional groups in this compound (e.g., C-Cl, C=N, C=C, NO₂, C-H) have not been reported in the reviewed literature.

Raman Spectroscopy

Raman scattering data, which would provide complementary information to FTIR on the vibrational modes of this compound, is also unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. Based on its molecular formula, C10H6Cl2N2O2, the nominal molecular weight of this compound is 257.07 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm the exact mass, thereby verifying its elemental composition of C10H6Cl2N2O2. While the technique is standard for characterizing such compounds, specific experimental HRMS data for this compound is not detailed in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. filab.fr For a pure sample of this compound, GC-MS would yield a chromatogram with a distinct peak at a specific retention time, indicative of its volatility and interaction with the GC column. The mass spectrometer would then provide a mass spectrum corresponding to this peak, showing the molecular ion and a characteristic fragmentation pattern. This pattern, which results from the molecule breaking apart in a reproducible way, serves as a "molecular fingerprint" that can aid in structural confirmation. However, specific GC-MS retention times and fragmentation data for this compound are not publicly documented in the surveyed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edumsu.edu Molecules with conjugated systems, such as the quinoline ring in this compound, typically exhibit characteristic absorption bands. These absorptions correspond to the energy required to promote electrons from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital). The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax) that are characteristic of the compound's specific electronic structure. While this technique is crucial for characterizing the chromophoric system of the molecule, specific experimental λmax values for this compound are not available in the reviewed literature.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison is a critical step in confirming the stoichiometry and purity of a synthesized compound. For this compound, with the molecular formula C10H6Cl2N2O2, the theoretical elemental composition can be calculated. While experimental "found" values are not available in the searched literature, the calculated values provide a benchmark for empirical verification. bldpharm.com

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 46.75% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.35% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.58% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.90% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.45% |

| Total Molecular Weight | 257.076 | 100.00% |

Computational and Theoretical Investigations of 4,5 Dichloro 6 Methyl 3 Nitroquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

DFT is a fundamental method used to determine the electronic structure of molecules. These calculations provide insights into the molecule's stability, reactivity, and various electronic properties.

Ground State Geometry Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. For 4,5-Dichloro-6-methyl-3-nitroquinoline, this would involve determining the precise spatial arrangement of its constituent atoms, including the quinoline (B57606) core, the chloro, methyl, and nitro substituents. Without specific studies, no data table of these optimized parameters can be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the energy required for electronic excitation. For related nitro-aromatic compounds, this gap is a significant indicator of their charge-transfer properties. Specific HOMO and LUMO energy values and the corresponding energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions. For this compound, an MEP map would illustrate the influence of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group on the charge distribution across the quinoline ring. However, no such specific MEP analysis has been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard method for investigating the electronic excited states of molecules. It is used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This analysis would provide theoretical absorption maxima (λmax) and oscillator strengths for this compound, offering insights into its optical properties. This specific data is currently unavailable.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are frequently used to predict the NLO properties of molecules, which are important for applications in optoelectronics and photonics. Key parameters include the first-order hyperpolarizability (β), which indicates the second-harmonic generation capability of a molecule. Calculations for similar donor-acceptor substituted aromatic systems often reveal significant NLO responses. Predictions of polarizability and hyperpolarizability values for this compound have not been reported.

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. A full vibrational analysis for this compound would provide a theoretical IR and Raman spectrum, but this information is absent from the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This technique provides detailed information on electron density distribution, atomic charges, and the stabilizing effects of orbital interactions within a molecule. nih.gov Key insights from NBO analysis include the quantification of charge transfer between atoms and the energy associated with hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.govarabjchem.org

The stabilization energy, E(2), associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a primary output of NBO analysis. A larger E(2) value signifies a more intense interaction, indicating greater stabilization. nih.govarabjchem.org

Delocalization of lone pair electrons from the nitrogen and oxygen atoms of the nitro group and the chlorine atoms into antibonding orbitals of the quinoline ring system.

Interactions between the π-orbitals of the aromatic system and the antibonding orbitals of the substituent groups.

Table 1: Illustrative NBO Analysis Data for Key Interactions in a Substituted Quinoline Derivative (Note: This data is representative of findings for related quinoline compounds and not specific to this compound.)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C₂–C₃) | π(C₁–C₆) | High |

| LP(1) N₈ | π(C₄–C₉) | Moderate |

| LP(2) O₁₂ | σ(N₁₁–O₁₃) | Moderate |

| π(C₅–C₁₀) | π(C₆–C₇) | High |

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to crystal engineering, as these noncovalent forces dictate how molecules arrange themselves in the solid state. This arrangement, in turn, influences the material's physical properties, such as melting point, solubility, and stability. Computational tools like Hirshfeld surface analysis, NCI/RDG analysis, and QTAIM are invaluable for visualizing and quantifying these interactions. nih.govacs.orgnih.gov

Hirshfeld surface (HS) analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govhacettepe.edu.tr The surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions involved in intermolecular contacts. nih.govhacettepe.edu.tr

The dnorm map uses a red-white-blue color scheme:

Red spots indicate close contacts with distances shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions.

White areas represent contacts with distances approximately equal to the van der Waals radii sum.

Blue regions signify contacts longer than the van der Waals radii sum.

For a molecule like this compound, the presence of chlorine, nitrogen, oxygen, and hydrogen atoms suggests a rich variety of potential intermolecular contacts. Although a crystal structure for this specific compound is not available for analysis, studies on related chloro-substituted quinolines provide insight into the expected interactions. hacettepe.edu.tr The most significant contributions to crystal packing would likely arise from H···H, Cl···H, O···H, and C···H contacts.

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chloro-Substituted Dihydroquinoline Compound. hacettepe.edu.tr

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 34.2 |

| O···H / H···O | 19.9 |

| Cl···H / H···Cl | 12.8 |

| C···H / H···C | 10.3 |

| C···C | 9.7 |

The Noncovalent Interaction (NCI) index, based on the Reduced Density Gradient (RDG), is a computational tool that reveals the location and nature of noncovalent interactions in real space. imperial.ac.uk The RDG is a function of the electron density and its first derivative, and it exhibits characteristic signatures in regions of low electron density where noncovalent interactions occur. arabjchem.orgimperial.ac.uk

When visualized, RDG isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different interaction types:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions such as van der Waals forces.

Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions. imperial.ac.uk

This analysis provides a qualitative and quantitative picture of the interplay of forces that stabilize a molecular conformation or crystal packing. For this compound, an NCI/RDG analysis would visualize the hydrogen bonds (e.g., C-H···O or C-H···N), van der Waals contacts involving the chlorine atoms and the aromatic rings, and any potential steric repulsion between bulky substituents. arabjchem.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. researchgate.netresearchgate.netarxiv.org This theory allows chemical concepts like atoms and bonds to be defined based on the topology of the electron density. A key feature of QTAIM is the identification of bond critical points (BCPs)—locations where the electron density is a minimum along the path between two atoms but a maximum in the perpendicular directions. acs.org

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the interaction:

Covalent bonds are typically characterized by high ρ and a large negative ∇²ρ.

Closed-shell interactions , which include ionic bonds, hydrogen bonds, and van der Waals contacts, are characterized by low ρ and a positive ∇²ρ.

QTAIM analysis is used to characterize and quantify noncovalent interactions that stabilize crystal structures. acs.orgresearchgate.net By analyzing the BCPs corresponding to intermolecular C-H···O, C-H···Cl, and π···π stacking interactions, one can confirm their existence and evaluate their strength, complementing the insights from Hirshfeld and NCI/RDG analyses.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, binding events, and solvent effects. nih.govresearchgate.net These simulations are particularly valuable for understanding how a molecule like this compound behaves in a dynamic environment, such as in solution or when interacting with a biological target. researchgate.netnih.govnih.gov

In the context of drug design and materials science, MD simulations are used to:

Assess the conformational stability of a ligand when bound to a receptor.

Calculate binding free energies to predict binding affinity.

Analyze the network of intermolecular interactions (e.g., hydrogen bonds) between a molecule and its surroundings over time.

Explore the flexibility and dynamic motions of different parts of a molecule.

Studies on other quinoline derivatives have successfully used MD simulations to investigate their potential as enzyme inhibitors. nih.govnih.gov For example, simulations have been performed to confirm the stability of quinoline-based compounds within the active site of proteins, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of stable hydrogen bonds over the simulation trajectory. researchgate.net Such an analysis for this compound could provide crucial insights into its stability and interaction dynamics with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.govrsc.org

The QSAR modeling process typically involves:

Data Set Preparation: Assembling a series of compounds with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume, dipole moment). nih.govresearchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: Rigorously testing the model's statistical quality and predictive power using internal and external validation techniques.

Numerous QSAR studies have been conducted on quinoline derivatives to explore their potential as anticancer, antibacterial, and antiviral agents. nih.govnih.govnih.govrsc.org For example, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents found that van der Waals volume, electron density, and electronegativity were pivotal for activity. nih.gov Another study on pyrimido-isoquinolin-quinones identified the importance of steric and electronic properties for anti-MRSA activity. nih.gov

A QSAR model for a series of compounds including this compound could help identify the key structural features that modulate a specific biological activity, thereby guiding the design of new, more potent derivatives.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Size and bulk properties |

| Topological | Wiener Index, Balaban Index | Molecular shape and branching |

| Electronic | Dipole Moment, Electronegativity, HOMO/LUMO Energies | Reactivity, electrostatic interactions |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability |

| Steric | Molar Refractivity, van der Waals Volume | Molecular size and fit into binding sites |

Reactivity and Chemical Transformations of 4,5 Dichloro 6 Methyl 3 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for haloquinolines, especially when the ring is activated by electron-withdrawing groups. libretexts.orgmdpi.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

In the 4,5-dichloro-6-methyl-3-nitroquinoline molecule, the two chlorine atoms occupy electronically different environments. The chlorine atom at the C4 position is on the pyridine (B92270) ring, while the C5-chloro substituent is on the benzene (B151609) ring. Halogen substituents at the 2- and 4-positions of the quinoline nucleus are significantly more reactive towards nucleophiles than those on the carbocyclic (benzene) ring. iust.ac.irmdpi.com This heightened reactivity is due to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack.

Consequently, the C4-chloro substituent is the primary site for nucleophilic displacement. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to selectively replace the C4-chlorine under relatively mild conditions, leaving the C5-chloro group intact. This regioselectivity is a common feature in the chemistry of 2,4-dichloroquinazolines and similar dihaloheterocycles, where substitution consistently occurs at the 4-position first. nih.gov

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position of Chlorine | Ring | Activation | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| C4 | Pyridine | High (Activated by ring nitrogen and C3-nitro group) | High (Primary site of substitution) |

| C5 | Benzene | Low (Not directly activated by ring nitrogen) | Low (Generally unreactive under mild conditions) |

The presence of a nitro group, a powerful electron-withdrawing substituent, profoundly influences the reactivity of the quinoline ring towards nucleophiles. The nitro group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic aromatic substitution. libretexts.orgnih.gov This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group (in this case, the chlorine atom), as it can effectively stabilize the intermediate Meisenheimer complex through resonance. libretexts.org

In this compound, the nitro group at C3 is ortho to the C4-chloro substituent. This geometric arrangement provides substantial stabilization for the anionic intermediate formed upon nucleophilic attack at C4, thereby lowering the activation energy and facilitating the substitution reaction. libretexts.orgnih.gov The C5-chloro is meta to the C3-nitro group, meaning the nitro group does not provide direct resonance stabilization for an attack at this position. This electronic factor further reinforces the selective substitution at the C4 position.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more difficult than on benzene. researchgate.net The pyridine ring is strongly deactivated by the electron-withdrawing effect of the nitrogen atom, making it resistant to electrophilic attack. Therefore, electrophilic substitution typically occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions, which are favored due to the better stability of the resulting cationic intermediates (sigma complexes). researchgate.netquimicaorganica.org

In the case of this compound, the ring system is exceptionally deactivated towards electrophiles. This is due to the cumulative electron-withdrawing effects of three deactivating groups: the C3-nitro group, and the two chloro substituents (which are deactivating due to their inductive effect). masterorganicchemistry.com The presence of these groups drastically reduces the electron density of the entire aromatic system, making it highly resistant to attack by electrophiles even under harsh conditions. Therefore, electrophilic substitution reactions are not a characteristic feature of this compound's reactivity.

Reactions Involving the Methyl Group

Key potential transformations of the C6-methyl group include:

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid under appropriate oxidizing conditions. This transformation introduces a new functional group that can be used for further derivatization, such as amide or ester formation.

Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS), could convert the methyl group into a bromomethyl group. This product is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of various functionalities.

Condensation Reactions: The methyl group can potentially participate in condensation reactions with aldehydes or other electrophiles, particularly if activated.

C(sp³)—H Functionalization: Modern synthetic methods, such as metal-catalyzed or iodine-catalyzed C(sp³)—H functionalization, offer a pathway to form new carbon-carbon or carbon-heteroatom bonds directly at the methyl group. researchgate.net These reactions provide an efficient way to introduce complexity without pre-functionalization. researchgate.net

Table 1: Potential Reactions of the C6-Methyl Group

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇ | 4,5-Dichloro-3-nitroquinoline-6-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) | 4,5-Dichloro-6-(bromomethyl)-3-nitroquinoline |

| C-H Functionalization | I₂, DMSO, NH₄OAc | Advanced functionalized quinoline derivatives |

Ring-Opening and Re-Cyclization Reactions of Quinoline Derivatives

Quinoline rings, particularly those substituted with strong electron-withdrawing groups like nitro and chloro substituents, can be susceptible to ring-opening reactions under specific conditions, typically involving potent nucleophiles. The high degree of electron deficiency in this compound makes the pyridine ring susceptible to nucleophilic attack, which can initiate a ring-opening cascade.

Studies on analogous nitro-heterocycles, such as 3-nitrochromone, have shown that nucleophilic attack can lead to ring-opening followed by a re-cyclization sequence to form new heterocyclic systems. researchgate.net For this compound, a strong nucleophile could potentially attack the C2 or C4 position. While attack at C4 typically results in substitution of the chlorine atom, an attack at the C2 position could cleave the C2-N1 bond, leading to a transient ring-opened intermediate.

This reactive intermediate can then undergo re-cyclization. The pathway of this subsequent cyclization depends on the nature of the nucleophile and the reaction conditions, potentially leading to the formation of different, often larger or more complex, heterocyclic frameworks. Such domino ring-opening cyclization (DROC) processes are a known strategy for transforming heterocyclic systems like aziridines and epoxides into new structures. rsc.org While not explicitly documented for this specific quinoline, the concept represents a potential avenue for generating novel molecular architectures. Superacid-promoted ring-closing and ring-opening cascades have also been utilized to prepare functionalized aza-polycyclic aromatic compounds. nih.gov

Derivatization Strategies for Advanced Quinoline Systems

The functional groups of this compound provide multiple handles for derivatization, enabling its use as a precursor for more advanced, fused quinoline systems with potential biological or material applications.

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are primary sites for derivatization. The C4-chloro position is significantly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of both the adjacent C3-nitro group and the ring nitrogen. This is analogous to the high reactivity of the C4-chloro in 4,6-dichloro-5-nitrobenzofuroxan, where only the C4 position undergoes substitution. nih.govmdpi.com The C5-chloro atom is less activated. This difference in reactivity allows for regioselective substitution at the C4 position. A wide range of nucleophiles, including amines, thiols, azides, and hydrazines, can be used to displace the C4-chloride, yielding diverse 4-substituted-5-chloro-6-methyl-3-nitroquinolines. mdpi.comdoaj.org

Transformation of the Nitro Group: The C3-nitro group is a key functional handle. Its reduction to a primary amine is a crucial step in many synthetic pathways. This transformation is commonly achieved using reagents such as stannous chloride (SnCl₂) in acidic media or through catalytic hydrogenation. mdpi.com The resulting 3-amino-4,5-dichloro-6-methylquinoline is a valuable intermediate for further functionalization.

Construction of Fused Heterocyclic Systems: A powerful strategy for creating advanced quinoline systems involves the sequential modification of the C4-chloro and C3-nitro groups to build fused rings. Research on similar 4-chloro-3-nitroquinolines has demonstrated a robust pathway to imidazo[4,5-c]quinolines. researchgate.net

The typical synthetic sequence involves:

Nucleophilic Substitution: The C4-chloro group is first reacted with an amine (e.g., benzylamine) or an amino acid. researchgate.net

Nitro Group Reduction: The C3-nitro group of the resulting product is then reduced to a 3-amino group. This creates a 3,4-diaminoquinoline derivative, a critical ortho-diamine intermediate. researchgate.net

Cyclocondensation: The 3,4-diamino intermediate is condensed with carbonyl compounds (such as aldehydes or lactic acid) to form the fused imidazole (B134444) ring, yielding the corresponding imidazo[4,5-c]quinoline derivatives. researchgate.net

Alternatively, condensation with amino acids followed by an intramolecular cyclization can produce 3-hydroxy-imidazo[4,5-c]quinolines. researchgate.net These multi-step transformations convert the relatively simple starting quinoline into complex, polycyclic heterocyclic systems.

Table 2: Derivatization Strategies and Resulting Systems

| Strategy | Key Reagents | Intermediate | Final Product Class | Ref |

|---|---|---|---|---|

| SNAr at C4 | Amines, Thiols, Hydrazine | 4-Substituted-3-nitroquinoline | Functionalized Quinolines | mdpi.comdoaj.org |

| Nitro Reduction | SnCl₂ / HCl | 3-Amino-4,5-dichloro-6-methylquinoline | Aminoquinolines | mdpi.com |

Material Science Applications of 4,5 Dichloro 6 Methyl 3 Nitroquinoline and Its Derivatives

Applications in Optoelectronic Devices

Quinoline (B57606) and its derivatives have emerged as promising candidates for applications in optoelectronic devices due to their inherent photophysical properties. The extended π-conjugated system of the quinoline ring can be readily modified by introducing electron-donating or electron-withdrawing groups, which allows for the tuning of their absorption and emission characteristics across the visible spectrum.

Organic Light-Emitting Diodes (OLEDs)

Fiber Optics and Photonics

The application of quinoline derivatives extends to the fields of fiber optics and photonics, where materials with specific optical properties are required. The ability to functionalize the quinoline structure allows for the creation of molecules with large nonlinear optical (NLO) properties, which are essential for applications such as optical switching and frequency conversion. The charge transfer characteristics inherent in many push-pull quinoline systems, where an electron-donating group is paired with an electron-accepting group, are a key factor in achieving high NLO responses. The substitution pattern of 4,5-Dichloro-6-methyl-3-nitroquinoline suggests a potential for such charge-transfer characteristics, which could be exploited in photonic devices.

Luminescent Organic Materials

Substituted quinolines are a significant class of luminescent organic materials. Their fluorescence properties can be highly sensitive to the local environment, making them useful as fluorescent probes and sensors. For example, certain amino-quinoline derivatives exhibit solvatochromism, where their fluorescence color changes with the polarity of the solvent. researchgate.net This property is valuable for developing sensors that can detect changes in the chemical environment. Research on alkynylated 2-trifluoromethylquinolines has demonstrated that the substitution pattern on the quinoline scaffold significantly impacts the optical properties, leading to materials with high fluorescence quantum yields. nih.gov The specific combination of dichloro, methyl, and nitro substituents on the quinoline ring in this compound is expected to produce a unique set of photophysical properties, potentially leading to novel luminescent materials.

| Quinoline Derivative Type | Potential Optoelectronic Application | Key Property |

| Styrylquinolines | OLEDs | Tunable emission color mdpi.com |

| Amino-quinolines | Fluorescent Sensors | Solvatochromism researchgate.net |

| Alkynylated Quinolines | Luminescent Materials | High fluorescence quantum yield nih.gov |

Role in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property has led to the extensive use of quinoline derivatives as ligands in coordination chemistry. The resulting metal complexes often exhibit unique photophysical, catalytic, and magnetic properties that are not present in the free ligand.

The coordination of quinoline-based ligands to transition metals can lead to the formation of highly luminescent complexes. These complexes are of great interest for applications in OLEDs, where they can act as phosphorescent emitters, and in biological imaging as fluorescent probes. The substituents on the quinoline ligand play a crucial role in determining the properties of the metal complex. For instance, mononuclear Fe(III) complexes with a 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate ligand have been synthesized and shown to exhibit spin crossover behavior, a property that is sensitive to the counterion and the solid-state packing. rsc.org

While there is no specific literature on the coordination complexes of this compound, its structure suggests that it could act as a monodentate or potentially a bidentate ligand if other coordinating groups are introduced. The electronic effects of the chloro, methyl, and nitro groups would influence the electron density on the nitrogen atom, thereby affecting the stability and properties of the resulting metal complexes.

| Metal Complex Feature | Influencing Factor | Potential Application |

| Luminescence | Nature of metal and ligand substituents | OLEDs, Bio-imaging |

| Magnetic Properties (e.g., Spin Crossover) | Ligand structure and crystal packing rsc.org | Molecular Switches, Data Storage |

| Catalytic Activity | Metal center and ligand design | Chemical Synthesis |

Advanced Functional Materials Development

The versatility of the quinoline scaffold allows for its incorporation into a variety of advanced functional materials. By tailoring the molecular structure through chemical synthesis, it is possible to create materials with specific electronic, optical, and physical properties for a range of applications.

The development of organic semiconductors is a key area where quinoline derivatives have shown promise. The ability to functionalize the quinoline core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling charge injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. For instance, the introduction of electron-withdrawing groups can lower the LUMO level, which is beneficial for n-type semiconductor performance. researchgate.net The presence of two chlorine atoms and a nitro group in this compound suggests it could be a candidate for an n-type organic semiconductor.

Furthermore, the functionalization of quinolines through C-H activation has become a powerful tool for creating complex molecular architectures with tailored properties. nih.govnih.gov This approach allows for the direct introduction of various functional groups at specific positions on the quinoline ring, opening up avenues for the synthesis of novel materials for diverse applications.

Catalytic Applications

Quinoline derivatives have also found applications in the field of catalysis, both as catalysts themselves and as ligands for catalytic metal complexes. The nitrogen atom in the quinoline ring can act as a basic site, enabling it to catalyze certain organic reactions. Moreover, the ability of quinolines to coordinate with metal ions makes them valuable ligands for a wide range of catalytic transformations.

Recent research has explored the use of metal nanoparticle-catalyzed reactions for the synthesis of functionalized quinolines, highlighting the synergy between quinoline chemistry and catalysis. frontiersin.org While direct catalytic applications of this compound have not been reported, the presence of functional groups on the quinoline ring could potentially impart catalytic activity or allow it to serve as a precursor for the synthesis of more complex catalytic systems. The selective hydrogenation of functionalized nitroarenes is an important industrial process, and the development of efficient catalysts for this transformation is an active area of research. researchgate.net Nitro-substituted quinolines could potentially be explored as substrates or modifiers in such catalytic systems.

Surface Adsorption and Interface Phenomena (e.g., Corrosion Inhibition)

The utility of this compound and its broader class of quinoline derivatives in material science is significantly highlighted by their performance in surface and interface engineering, most notably as corrosion inhibitors for various metals and alloys. The efficacy of these compounds is rooted in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the corrosive environment. This adsorption is a complex phenomenon governed by the molecular structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive medium.

Quinoline derivatives, as a class of organic inhibitors, are known to interact with metal surfaces through a combination of physical (electrostatic) and chemical adsorption mechanisms. tandfonline.com The presence of heteroatoms such as nitrogen and oxygen, π-electrons from the aromatic quinoline ring, and various functional groups create active centers that facilitate the adsorption process. ias.ac.inresearchgate.net The lone pair of electrons on the nitrogen atom, for instance, can form coordinate bonds with the vacant d-orbitals of metal atoms, leading to strong chemisorption. biointerfaceresearch.com

The adsorption process of quinoline derivatives on a metal surface in an acidic medium can be visualized as a displacement reaction where the inhibitor molecules (Inh) in the aqueous solution replace the water molecules adsorbed on the metal surface (M):

Inh(sol) + xH₂O(ads) ↔ Inh(ads) + xH₂O(sol)

The equilibrium of this process is described by adsorption isotherms, with the Langmuir adsorption isotherm being frequently used to model the behavior of quinoline-based inhibitors. researchgate.netelectrochemsci.orgrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Research into various quinoline derivatives has provided detailed insights into their corrosion inhibition performance. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate their efficiency. Potentiodynamic polarization studies often reveal that quinoline derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though some may show a preference for one over the other. tandfonline.comresearchgate.netrsc.org

The inhibition efficiency (IE%) is a key parameter used to quantify the effectiveness of a corrosion inhibitor. It is typically calculated from corrosion current densities (icorr) obtained from Tafel plots or from charge transfer resistance (Rct) values from EIS measurements.

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

or

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Studies on various quinoline derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, even at low concentrations. biointerfaceresearch.comelectrochemsci.orgrsc.org For instance, investigations into 5-arylpyrimido-[4,5-b]quinoline-diones showed inhibition efficiencies as high as 98.30% for mild steel in 1 M HCl. rsc.org Similarly, certain 5-alkoxymethyl-8-hydroxyquinoline derivatives have achieved up to 94% efficiency under similar conditions. rsc.org

The following tables present a compilation of research findings on the corrosion inhibition performance of various quinoline derivatives, illustrating the impact of concentration and molecular structure on their efficiency.

Table 1: Inhibition Efficiency of Quinoline Derivatives from Potentiodynamic Polarization Studies

| Inhibitor | Concentration (ppm) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (IE%) | Metal/Medium | Reference |

|---|---|---|---|---|---|

| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 | Not Specified | 94.32 | Mild Steel / 1N HCl | ias.ac.in |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 | Not Specified | 98.69 | Mild Steel / 1N HCl | ias.ac.in |

| APQD-4 | 20 (mg/L) | Not Specified | 98.30 | Mild Steel / 1 M HCl | rsc.org |

| PMHQ | 10-3 M | Not Specified | 94 | Carbon Steel / 1 M HCl | rsc.org |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Quinoline Derivatives

| Inhibitor | Concentration (ppm) | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Inhibition Efficiency (IE%) | Metal/Medium | Reference |

|---|---|---|---|---|---|---|

| Inh I | 200 | Not Specified | Not Specified | 95.0 | Mild Steel / 15% HCl | electrochemsci.org |

| Inh II | 200 | Not Specified | Not Specified | 96.3 | Mild Steel / 15% HCl | electrochemsci.org |

| AQ-1 | Not Specified | Not Specified | Not Specified | Not Specified | N80 Steel / 15% HCl | tandfonline.com |

| AQ-2 | Not Specified | Not Specified | Not Specified | Not Specified | N80 Steel / 15% HCl | tandfonline.com |

| AQ-3 | Not Specified | Not Specified | Not Specified | Not Specified | N80 Steel / 15% HCl | tandfonline.com |

The molecular structure of this compound suggests a strong potential for corrosion inhibition. The quinoline core provides a planar structure with a rich π-electron system, facilitating strong adsorption on metal surfaces. ethz.chacs.org The nitrogen atom in the quinoline ring acts as a primary site for chemisorption. Furthermore, the electron-withdrawing nitro group (-NO₂) and chloro (-Cl) substituents, along with the electron-donating methyl (-CH₃) group, would modulate the electron density distribution across the molecule, influencing its adsorption characteristics and, consequently, its inhibition efficiency. Quantum chemical calculations are often used to correlate molecular properties like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) with inhibition performance. ias.ac.inelectrochemsci.org A higher EHOMO value is generally associated with a greater ability to donate electrons to the metal surface, enhancing the adsorption and inhibition process.

Surface analysis techniques such as Scanning Electron Microscopy (SEM) provide visual confirmation of the protective film formation. In the presence of effective quinoline inhibitors, the metal surface appears smoother and less damaged compared to the pitted and rough surface observed after exposure to the corrosive medium without the inhibitor. tandfonline.comresearchgate.net

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines has traditionally relied on classic name reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses. However, these methods often involve harsh conditions, hazardous reagents, and can result in low yields, making them less environmentally friendly. Future research on 4,5-Dichloro-6-methyl-3-nitroquinoline should prioritize the development of synthetic pathways that align with the principles of green chemistry.

Key areas for investigation include:

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing solvent waste and purification needs.

Advanced Catalysis: The use of novel catalysts, such as metal-free carbocatalysts, silver or copper-based catalysts, and reusable solid-supported catalysts, can lead to milder reaction conditions and improved selectivity.

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound can significantly reduce reaction times from hours to minutes and increase product yields compared to conventional heating.

Green Solvents: Exploring the use of environmentally benign solvents like water, ethanol, or solvent-free conditions is crucial for developing sustainable processes.

A comparative look at traditional versus proposed sustainable synthetic approaches highlights the potential for significant improvement.

Advanced Computational Approaches for Structure-Function Relationships

Understanding the relationship between the molecular structure of this compound and its potential functions is paramount. Advanced computational chemistry offers powerful tools to predict its properties and guide experimental work, thereby accelerating the discovery process.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, such as its molecular electrostatic potential (MEP), which can predict regions of reactivity. This is particularly relevant for understanding its interactions with biological targets or its behavior in electronic materials. Studies on similar nitro and chloro-substituted aromatic compounds have successfully used DFT to analyze reactivity.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized, QSAR modeling can establish a mathematical correlation between structural descriptors and a specific activity (e.g., anticancer). This allows for the virtual screening and design of new, more potent compounds before their synthesis.

Molecular Docking and Dynamics: These simulations can predict how the compound might bind to the active sites of proteins, a critical step in drug discovery. This approach can help identify potential biological targets and understand the mechanism of action at a molecular level.

These computational methods provide a robust framework for investigating the potential of this and related quinoline (B57606) derivatives.

Exploration of New Material Science Applications

Quinoline derivatives are not only important in medicine but also possess properties that make them attractive for material science. The unique electronic structure of this compound, featuring an electron-rich aromatic system modified by electron-withdrawing chloro and nitro groups, suggests several avenues for material science research.

Potential applications to be explored include:

Organic Electronics: Quinoline-based materials have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. The specific substitution pattern of this compound could be tuned to achieve desired photophysical properties, such as specific absorption and emission wavelengths.

Fluorescent Sensors: The quinoline scaffold is a common component in fluorescent probes for detecting metal ions or other analytes. Research could focus on whether this compound or its derivatives can act as selective sensors, potentially for nitroaromatic compounds or specific metal ions, leveraging its unique electronic and steric properties.

Functional Polymers: The compound could serve as a monomer or a functional additive in the development of specialized polymers with enhanced thermal stability, conductivity, or optical properties.

Integration with Emerging Technologies in Chemical Synthesis and Materials

The synergy between chemistry and emerging technologies is creating new paradigms in both synthesis and material discovery. For a specialty chemical like this compound, leveraging these technologies will be key to unlocking its full potential.

Future research should integrate:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling potentially hazardous reagents (like nitrating agents), and easier scalability compared to traditional batch processing. This technology would be ideal for optimizing the synthesis of this compound.

Artificial Intelligence (AI) and Machine Learning: AI can be used to predict reaction outcomes, optimize synthetic routes, and even design new molecules with desired properties. An AI-driven approach could rapidly screen virtual derivatives of this compound to identify candidates with high potential for specific applications.

Automated Synthesis Platforms: Robotics and automation can accelerate the synthesis and testing of new derivatives, enabling high-throughput screening of structure-activity relationships and material properties.

The integration of these technologies can create a rapid and efficient cycle of design, synthesis, and testing, significantly shortening the timeline for innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.